molecular formula C15H17ClN4O B6011247 5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine

5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine

Cat. No.: B6011247
M. Wt: 304.77 g/mol
InChI Key: LGMBIUCLTAPRIW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and a 3-methoxypiperidin-1-yl group attached to the triazine ring

Preparation Methods

The synthesis of 5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-chlorobenzonitrile, 3-methoxypiperidine, and hydrazine hydrate.

    Formation of Intermediate: The 4-chlorobenzonitrile is reacted with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 3-methoxypiperidine to form the desired triazine compound.

    Reaction Conditions: The reactions are typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine atom in the 4-chlorophenyl group is replaced by other substituents such as alkyl or aryl groups using appropriate reagents.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to form corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine can be compared with other similar compounds, such as:

    5-(4-Chlorophenyl)-1,2,4-triazine: This compound lacks the 3-methoxypiperidin-1-yl group and may have different chemical and biological properties.

    3-(3-Methoxypiperidin-1-yl)-1,2,4-triazine: This compound lacks the 4-chlorophenyl group and may exhibit different reactivity and applications.

    5-(4-Methylphenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine: This compound has a methyl group instead of a chlorine atom in the phenyl ring, which may affect its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties that make it valuable for various scientific research applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-21-13-3-2-8-20(10-13)15-18-14(9-17-19-15)11-4-6-12(16)7-5-11/h4-7,9,13H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMBIUCLTAPRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=NC(=CN=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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